molecular formula C10H6N2S B1358254 2-(Thiophen-3-yl)nicotinonitrile CAS No. 870065-06-8

2-(Thiophen-3-yl)nicotinonitrile

Cat. No.: B1358254
CAS No.: 870065-06-8
M. Wt: 186.24 g/mol
InChI Key: DWILXKHBTORMMP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)nicotinonitrile is a heterocyclic compound that features a thiophene ring attached to a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the thiophene and nicotinonitrile groups endows the molecule with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with 2-chloro-3-cyanopyridine . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-(Thiophen-3-yl)nicotinamines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)nicotinonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-3-yl)nicotinonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure allows for specific interactions in biological systems and can lead to distinct applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILXKHBTORMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594772
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870065-06-8
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an oven-dried, N2-purged, 50 mL, round-bottomed flask containing a magnetic stir bar were added potassium fluoride (767 mg, 13.2 mmol), bis(tri-t-butylphosphine)palladium (51.0 mg, 0.10 mmol), tris(dibenzylideneacetone)dipalladium 46 mg, 0.05 mmol), 2-chloro-3-cyanopyridine (559 mg, 4.00 mmol), and 3-thiopheneboronic acid (819 mg, 6.4 mmol). The flask was sealed with a septum and purged with dry N2 atmosphere. Anhydrous dioxane (4 mL) was added via syringe. The reaction mixture was heated to ˜90° C. in an oil bath for 18 hours. After cooling to room temperature, ethyl acetate (15 mL) was added and the mixture was filtered through a pad of silica. The filtrate was concentrated by rotary evaporator to give a brown oil. The product was purified by recrystallization from ethyl acetate/hexanes to give 417 mg (56%) of the title compound as a beige solid. MS (ESI−) m/z 186.9 (M+H)+; 1H NMR (CDCl3) δ 7.30 (7.8, 4.7 Hz, 1H), 7.44 (dd, J=5.3, 2.9 Hz, 1H), 7.88 (dd, J=5.1, 1.4 Hz, 1H), 8.03 (dd, J=8.0, 1.9 Hz, 1H), 8.29 (dd, J=3.0, 1.4 Hz, 1H), 8.82 (dd, J=4.7, 1.7 Hz, 1H).
Quantity
767 mg
Type
reactant
Reaction Step One
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559 mg
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reactant
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819 mg
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reactant
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51 mg
Type
catalyst
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46 mg
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catalyst
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Yield
56%

Synthesis routes and methods II

Procedure details

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